molecular formula C17H10F6N2OS B2922100 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole CAS No. 339099-68-2

3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2922100
CAS No.: 339099-68-2
M. Wt: 404.33
InChI Key: ZMNYLYMZXNJNCF-UHFFFAOYSA-N
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Description

3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole is a high-value 1,2,4-oxadiazole derivative designed for pharmaceutical and medicinal chemistry research. The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, noted for its bioisosteric properties that mimic esters and amides, often leading to improved metabolic stability and enhanced binding affinity in drug candidates . This compound features a 3,5-bis(trifluoromethyl)phenyl substituent, a group known to significantly influence a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. The presence of a methylsulfanyl group on the ortho-position of the adjacent phenyl ring offers a potential site for further chemical modification, allowing researchers to explore structure-activity relationships and optimize compound properties. Compounds based on the 1,2,4-oxadiazole structure have demonstrated a remarkably wide spectrum of biological activities in scientific literature, including anticancer, antiviral, antibacterial, and anti-inflammatory effects . Furthermore, this heterocycle is found in several commercially available drugs and has even been identified in natural products, underscoring its relevance and versatility in biological systems . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key synthetic intermediate or as a core structural element in the development of novel bioactive molecules.

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-5-(2-methylsulfanylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2OS/c1-27-13-5-3-2-4-12(13)15-24-14(25-26-15)9-6-10(16(18,19)20)8-11(7-9)17(21,22)23/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNYLYMZXNJNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 3,5-bis(trifluoromethyl)phenyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the 2-(methylsulfanyl)phenyl group: This can be done through nucleophilic substitution reactions using methylthiolated phenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, signal transduction, and cellular metabolism.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Accessibility : Oxadiazoles are typically synthesized via cyclization of amidoximes, whereas triazoles require copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Biological Activity : Methylsulfanyl groups in oxadiazoles have shown moderate inhibition of cytochrome P450 enzymes in preclinical studies, suggesting a need for structural optimization to reduce off-target effects .

Biological Activity

The compound 3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole represents a significant class of organic compounds known as oxadiazoles. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H12F6N2OSC_{17}H_{12}F_6N_2OS. Its structure features a central oxadiazole ring substituted with trifluoromethyl and methylsulfanyl groups, which significantly influence its biological properties.

Research indicates that oxadiazole derivatives can exert their biological effects through various mechanisms:

  • Anticancer Activity : Oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). For instance, studies have demonstrated that certain oxadiazole derivatives can effectively inhibit telomerase activity, contributing to their anticancer potential .
  • Antimicrobial Activity : The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy of oxadiazoles. These compounds have been tested against a variety of pathogens, demonstrating significant antibacterial and antifungal activities .

Structure-Activity Relationships (SAR)

The biological activity of oxadiazole derivatives is highly dependent on their structural features. Key findings from SAR studies include:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl rings has been correlated with increased potency against cancer cells .
  • Functional Group Modifications : Variations in the substituents at the 5-position of the oxadiazole ring can lead to significant changes in biological activity. For example, methylsulfanyl substitutions enhance solubility and bioavailability .

Case Studies

Several studies have explored the biological activity of similar oxadiazole compounds:

  • Anticancer Efficacy : A study evaluated a series of 1,2,4-oxadiazoles against various cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of oxadiazole derivatives against resistant strains of Staphylococcus aureus. The compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Biological Activities

Activity TypeCompound ExampleMechanismReference
Anticancer3-[3,5-Bis(trifluoromethyl)phenyl]-...Inhibition of HDAC and telomerase
AntimicrobialVarious oxadiazole derivativesDisruption of bacterial cell walls
AntioxidantOxadiazole derivativesScavenging free radicals

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